N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives with comparable chemical structures, such as:
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
- 3,5-dimethyl-1H-pyrazol-4-amine
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClFN4O |
---|---|
Molecular Weight |
322.76 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H16ClFN4O/c1-9-11(10(2)20-19-9)6-7-15(22)21-18-8-12-13(16)4-3-5-14(12)17/h3-5,8H,6-7H2,1-2H3,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
STKWOOHFIMUKLT-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC=C2Cl)F |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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